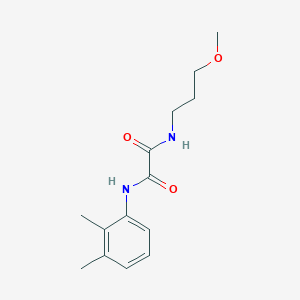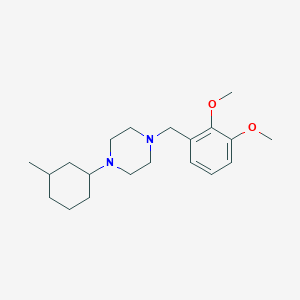![molecular formula C16H15ClN2O3 B5039736 N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide](/img/structure/B5039736.png)
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, commonly known as milrinone, is a potent phosphodiesterase-3 (PDE-3) inhibitor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various cardiovascular diseases. Milrinone is a selective vasodilator and inotropic agent that increases cardiac output and reduces systemic vascular resistance.
Mecanismo De Acción
Milrinone exerts its pharmacological effects by inhibiting N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting this compound, milrinone increases intracellular levels of cAMP and cGMP, which in turn leads to vasodilation, increased contractility, and decreased afterload.
Biochemical and Physiological Effects:
Milrinone has several biochemical and physiological effects, including increased cardiac output, decreased systemic vascular resistance, decreased pulmonary capillary wedge pressure, and improved oxygen delivery. Milrinone also increases the contractility of cardiac muscle cells and has a positive inotropic effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Milrinone has several advantages for lab experiments, including its potent and selective inhibitory effect on N-[2-(2-chlorophenoxy)ethyl]-N'-phenylethanediamide, its ability to increase cardiac output and reduce afterload, and its well-characterized pharmacokinetics. However, milrinone also has some limitations, including its potential for causing arrhythmias, its short half-life, and its potential for causing hypotension.
Direcciones Futuras
Milrinone has several potential future directions, including its use in the treatment of acute heart failure, its potential as a bridge to heart transplantation, and its potential for use in combination with other cardiovascular drugs. Milrinone also has potential applications in the treatment of pulmonary hypertension and other cardiovascular diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of milrinone.
Métodos De Síntesis
Milrinone is synthesized through a multi-step process involving the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with phenylethylamine in the presence of sodium hydroxide to give N-[2-(2-chlorophenoxy)ethyl]phenylethylamine. Finally, this compound is reacted with ethylenediamine in the presence of acetic acid to produce milrinone.
Aplicaciones Científicas De Investigación
Milrinone has been extensively studied for its potential therapeutic applications in various cardiovascular diseases, including heart failure, pulmonary hypertension, and cardiogenic shock. It has been shown to improve cardiac output, reduce pulmonary capillary wedge pressure, and increase stroke volume. Milrinone has also been used in the treatment of acute heart failure and as a bridge to heart transplantation.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-13-8-4-5-9-14(13)22-11-10-18-15(20)16(21)19-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYHTWRMSMPENY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![3-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5039706.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)

![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![3-bromo-2-[(4-chlorophenyl)thio]-5-(2-nitrovinyl)furan](/img/structure/B5039749.png)
![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
